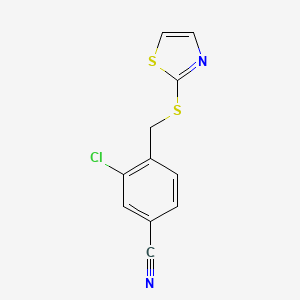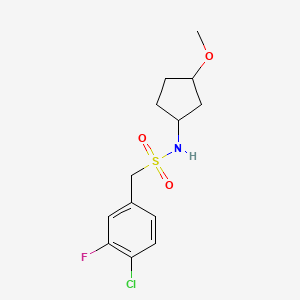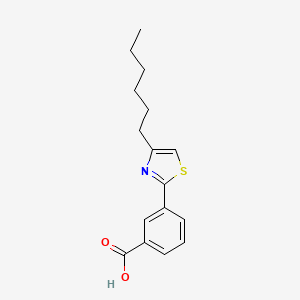
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile, also known as CTM, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiazole-containing compounds and has been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the cell. Specifically, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its potent and selective activity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. One area of research is the development of new 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile analogs with improved solubility and bioavailability. Additionally, the exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile and its effects on various cellular processes need to be further elucidated. Finally, the potential use of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile in the treatment of various neurodegenerative diseases needs to be explored in more detail.
Conclusion:
In conclusion, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a promising compound with a wide range of biological activities. Its potent antitumor activity and neuroprotective effects make it a potential candidate for the development of new anticancer and neuroprotective drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a multi-step process that involves the reaction of 2-aminothiazole with 4-chlorobenzonitrile in the presence of a base. The resulting intermediate is then treated with a thiol to form the final product, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. This method has been extensively studied and optimized to produce high yields of pure 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile.
科学研究应用
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been used in a variety of scientific research applications, including drug discovery, cancer research, and neurobiology. It has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c12-10-5-8(6-13)1-2-9(10)7-16-11-14-3-4-15-11/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXUFYCBBATBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)

![N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6627814.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![5-(2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B6627825.png)

![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)